[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine molecular weight and exact mass
[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine molecular weight and exact mass
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of N'-[(4-Bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. N'-[(4-Bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine is a versatile diamine scaffold, the bromophenyl moiety of which serves as a key functional handle for further molecular elaboration in medicinal chemistry. Its structural attributes make it a valuable intermediate for creating diverse compound libraries aimed at various biological targets.
This technical guide provides a comprehensive overview of the determination of the molecular weight and exact mass of this compound. It delves into the fundamental principles distinguishing these two crucial parameters, outlines the authoritative analytical methodologies for their determination, and presents a robust, field-proven synthetic protocol. This document is designed to serve as a practical resource, grounding experimental work in established scientific principles to ensure data integrity and reproducibility.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and fundamental properties is the prerequisite for any scientific investigation. The key identifiers and calculated physicochemical properties for N'-[(4-Bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine are summarized below.
| Property | Value | Source |
| IUPAC Name | N'-[(4-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine | PubChemLite[1] |
| CAS Number | 99862-34-7 | PubChemLite[1] |
| Molecular Formula | C₁₁H₁₇BrN₂ | PubChemLite[1] |
| Molecular Weight | 257.175 g/mol | Calculated |
| Exact (Monoisotopic) Mass | 256.0575 Da | PubChemLite[1] |
Molecular Structure
The two-dimensional chemical structure of the compound is depicted below, illustrating the connectivity of the 4-bromobenzyl group to the N,N-dimethylethylenediamine moiety.
Caption: 2D structure of N'-[(4-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine.
Core Concepts: Molecular Weight vs. Exact Mass
In chemical and pharmaceutical sciences, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. A clear understanding of their differences is critical for data interpretation and reporting.
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Molecular Weight (Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule.[2] The atomic weights found on the periodic table are these weighted averages. Molecular weight is typically expressed in grams per mole ( g/mol ) and is essential for stoichiometric calculations in chemical synthesis (e.g., determining the mass of reactants needed for a reaction).
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Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[3] For instance, carbon is calculated as ¹²C (not 12.011), hydrogen as ¹H (not 1.008), and bromine as ⁷⁹Br or ⁸¹Br. The exact mass is a theoretical value that does not exist for a bulk sample but is precisely what is measured for a single ionized molecule in a mass spectrometer. It is expressed in Daltons (Da). High-resolution mass spectrometry can measure this value to several decimal places, allowing for the unambiguous determination of a molecule's elemental formula.[1]
The distinction is paramount in drug development. While molecular weight is used for bulk material handling and formulation, exact mass is indispensable for structural elucidation, purity assessment, and metabolic profiling, where the ability to differentiate between molecules with very similar average weights but different elemental compositions is crucial.
Authoritative Methodology: Mass Spectrometry
The definitive technique for determining both molecular weight and exact mass is mass spectrometry (MS) . This powerful analytical method measures the mass-to-charge ratio (m/z) of ionized molecules.[4]
Principle of Operation
A mass spectrometer performs three essential functions:
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Ionization: The sample molecule is converted into a gas-phase ion, typically a cation, by losing an electron. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[3]
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Mass Analysis: The ions are accelerated and separated based on their m/z ratio by electric and/or magnetic fields.[5]
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Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum—a plot of ion abundance versus m/z.[4]
Caption: Generalized workflow for synthesis via reductive amination.
Experimental Protocol
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Reactant Charging: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzaldehyde (1.0 equivalent) and a suitable solvent such as methanol or dichloroethane.
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Amine Addition: Add N,N-dimethylethylenediamine (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
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Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), in portions. [6]This reagent is selective for the iminium ion over the starting aldehyde, which minimizes side reactions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aldehyde is consumed.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N'-[(4-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine.
The choice of a mild reducing agent like NaBH(OAc)₃ is a key experimental decision that enhances the trustworthiness of this protocol by preventing over-reduction and simplifying purification.
Conclusion
The accurate determination of molecular weight and exact mass is a non-negotiable aspect of chemical research and drug development. For N'-[(4-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine, these values are 257.175 g/mol and 256.0575 Da, respectively. High-resolution mass spectrometry stands as the authoritative method for confirming the compound's elemental composition with a high degree of confidence. Coupled with a robust synthetic strategy like reductive amination, researchers are well-equipped to produce and rigorously characterize this valuable chemical intermediate for its diverse applications in the synthesis of novel therapeutic agents.
References
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PubChemLite. 99862-34-7 (C11H17BrN2). Available from: [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]
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Westin, J. Mass spectrometry (MS) - Organic Chemistry. Jack Westin. Available from: [Link]
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MtoZ Biolabs. How to Determine Molecular Weight?. Available from: [Link]
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Chemistry LibreTexts. 3.13: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. Available from: [Link]
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Durrant Lab. Molecular weight - MolModa Documentation. Available from: [Link]
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Saint Augustine's University. Weight Molecular Weight: The Silent Determinant Shaping Chemistry, Pharmaceuticals, and Life Itself. Available from: [Link]
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Quora. What is the difference between molecular weight and exact mass?. Available from: [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
